Cas no 2137613-88-6 (5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid)

5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 2137613-88-6
- EN300-1120344
-
- インチ: 1S/C8H6N2O4/c1-4-2-13-3-5(4)7-9-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12)
- InChIKey: CFUJLSJFKKAJGB-UHFFFAOYSA-N
- SMILES: O1C=C(C)C(=C1)C1=NC(C(=O)O)=NO1
計算された属性
- 精确分子量: 194.03275668g/mol
- 同位素质量: 194.03275668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 89.4Ų
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1120344-1g |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137613-88-6 | 95% | 1g |
$1057.0 | 2023-10-27 | |
Enamine | EN300-1120344-0.25g |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137613-88-6 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1120344-10.0g |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137613-88-6 | 10g |
$6450.0 | 2023-06-09 | ||
Enamine | EN300-1120344-1.0g |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137613-88-6 | 1g |
$1500.0 | 2023-06-09 | ||
Enamine | EN300-1120344-5g |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137613-88-6 | 95% | 5g |
$3065.0 | 2023-10-27 | |
Enamine | EN300-1120344-0.05g |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137613-88-6 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
Enamine | EN300-1120344-0.1g |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137613-88-6 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
Enamine | EN300-1120344-10g |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137613-88-6 | 95% | 10g |
$4545.0 | 2023-10-27 | |
Enamine | EN300-1120344-5.0g |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137613-88-6 | 5g |
$4349.0 | 2023-06-09 | ||
Enamine | EN300-1120344-0.5g |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2137613-88-6 | 95% | 0.5g |
$1014.0 | 2023-10-27 |
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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6. Book reviews
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acidに関する追加情報
Introduction to 5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 2137613-88-6)
5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, identified by the chemical identifier CAS No. 2137613-88-6, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic compound belongs to the oxadiazole family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural framework of 5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid incorporates a fused ring system consisting of an oxadiazole core linked to a furan moiety, which together with the carboxylic acid functional group at the 3-position, contributes to its unique chemical and biological properties.
The compound's significance lies in its potential as a building block for the synthesis of more complex molecules with tailored pharmacological effects. The presence of the 4-methylfuran-3-yl substituent is particularly noteworthy, as it introduces both lipophilicity and electronic characteristics that can modulate the compound's interactions with biological targets. This feature has garnered interest in its application as an intermediate in the development of novel drugs targeting various diseases.
In recent years, there has been growing attention on oxadiazole derivatives due to their demonstrated efficacy in inhibiting enzymes and receptors involved in inflammatory and infectious diseases. The carboxylic acid group in 5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid provides a versatile handle for further functionalization, enabling chemists to explore modifications that could enhance bioavailability or improve binding affinity to specific targets. This adaptability makes it a valuable asset in medicinal chemistry libraries.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research suggests that derivatives of oxadiazole can exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The 5-(4-methylfuran-3-yl) moiety is particularly interesting because it has been shown to influence the electronic distribution within the molecule, which can be critical for achieving optimal pharmacokinetic profiles. This has led to its incorporation into several drug candidates currently undergoing preclinical evaluation.
The synthesis of 5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. The process typically begins with the preparation of key intermediates such as 4-methylfuran derivatives and halogenated oxadiazoles. These intermediates are then coupled through nucleophilic substitution or condensation reactions to form the final product. The efficiency and scalability of these synthetic routes are crucial for industrial applications and further research.
The biological activity of 5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has been explored in several preclinical studies. Researchers have investigated its interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation pathways. Preliminary findings indicate that certain derivatives exhibit inhibitory effects comparable to those of known therapeutic agents but with potentially improved selectivity or reduced side effects.
Moreover, the compound's structural features have attracted attention for its potential application in drug discovery targeting neurological disorders. Oxadiazole derivatives have shown promise in modulating neurotransmitter systems, making them candidates for treating conditions such as epilepsy or neurodegenerative diseases. The 4-methylfuran-3-yl group contributes to the molecule's ability to cross the blood-brain barrier, which is essential for central nervous system (CNS) drug delivery.
The pharmaceutical industry has recognized the importance of heterocyclic compounds like 5-(4-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid due to their versatility and efficacy. Companies are investing heavily in developing libraries of such compounds for high-throughput screening (HTS) campaigns aimed at identifying new drug candidates. The ease with which this molecule can be modified allows researchers to rapidly explore different chemical spaces without compromising on structural integrity or functionality.
In conclusion,5-(4-methylfuran-3-y)-1,2,4 oxadiazole - 3 - carboxylic acid (CAS No. 2137613 - 88 - 6) represents a promising scaffold for pharmaceutical innovation. Its unique structural features and demonstrated biological activity make it a valuable tool for researchers seeking to develop novel therapeutics across multiple disease areas including inflammation,infectious diseases,and neurological disorders . As synthetic methodologies continue to evolve ,the accessibility o f this compound will likely increase ,accelerating its adoption into both academic research and industrial drug development pipelines .
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